Ethyl 4-oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylate
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Overview
Description
Ethyl 4-oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is part of the pyrazoloazepine family, which is known for its diverse biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate pyrazolone, which is then subjected to cyclization with a suitable aldehyde or ketone under acidic or basic conditions . The reaction conditions often require refluxing in solvents such as ethanol or methanol, with catalysts like p-toluenesulfonic acid or sodium acetate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
p-Toluenesulfonic acid, sodium acetateMajor Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 4-oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its neuroprotective properties may be attributed to its ability to modulate neurotransmitter receptors and reduce oxidative stress in neuronal cells .
Comparison with Similar Compounds
Ethyl 4-oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylate can be compared with other similar compounds in the pyrazoloazepine family:
4-Oxo-5,6,7,8-tetrahydro-4H-1,5,8a-triaza-azulene-2-carboxylic acid ethyl ester: Similar structure but with different substituents, leading to variations in biological activity.
Triazole-pyrimidine hybrids: These compounds share some structural similarities and exhibit neuroprotective and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 4-oxo-5,6,7,8-tetrahydropyrazolo[1,5-a]azepine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-11(15)8-7-9-10(14)5-3-4-6-13(9)12-8/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWNIXJUYBJLJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CCCCC(=O)C2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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